dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate
CAS No.: 136392-68-2
Cat. No.: VC0236847
Molecular Formula: C11H11NO3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
![dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate - 136392-68-2](/images/no_structure.jpg)
Specification
CAS No. | 136392-68-2 |
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Molecular Formula | C11H11NO3 |
Molecular Weight | 0 |
IUPAC Name | dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate |
Standard InChI | InChI=1S/C13H20O2.C12H20O4.C4H6O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3;1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2;1-3-6-4(2)5/h5,9-10H,1,6-8H2,2-4H3;7-8H,3-6,9-10H2,1-2H3;3H,1H2,2H3/b;8-7-;/t9-,10-,13+;;/m0../s1 |
SMILES | CCCCOC(=O)C=CC(=O)OCCCC.CC(=O)OC=C.CC1(C2CCC1(C(C2)OC(=O)C=C)C)C |
Introduction
Structural Composition and Chemical Properties
Component Analysis
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Dibutyl (Z)-but-2-enedioate (Dibutyl Maleate): This component functions as a reactive diluent in the copolymer structure and contributes to improved flow properties and film formation. It serves as a plasticizer and crosslinking agent in the resulting polymer matrix .
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Ethenyl Acetate (Vinyl Acetate): This monomer provides adhesive properties to the copolymer and contributes to its application in various coating formulations.
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[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate (Isobornyl Acrylate): This complex acrylate ester contains the bicyclo[2.2.1]heptanyl group, which is similar to the structure found in related compounds such as bornyl p-coumarate .
Physical Properties
The compound manifests as a viscous liquid at room temperature with the following physical characteristics:
Property | Value |
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CAS Number | 136392-68-2 |
Molecular Formula | Varies (copolymer) |
Physical State | Viscous liquid |
Solubility | Soluble in ethanol and organic solvents |
Appearance | Clear to slightly yellow liquid |
Typical Composition | Available as 50 wt. % solution in ethanol |
Chemical Reactivity
The chemical reactivity of dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate is determined by the functional groups present in its structure:
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The ester groups from all three components can undergo hydrolysis under acidic or basic conditions
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The double bonds in the maleate and acrylate components provide sites for further polymerization or crosslinking
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The bicyclic structure from the isobornyl component contributes to the thermal and mechanical stability of the copolymer
Synthesis and Preparation Methods
Polymerization Process
The synthesis of this terpolymer involves the copolymerization of the three monomeric components under controlled conditions. The reaction typically requires:
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Initiator Selection: Radical initiators such as azobisisobutyronitrile (AIBN) are commonly employed to start the polymerization process.
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Reaction Medium: The polymerization can be conducted in solution, with ethanol being a common solvent choice.
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Temperature Control: Precise temperature regulation is essential to achieve the desired molecular weight distribution and copolymer composition.
Industrial Production
In industrial settings, the production of dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate follows similar principles but is scaled up significantly. The process optimization focuses on:
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Monomer feed ratio control to ensure consistent copolymer composition
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Reaction temperature profiles to manage polymerization kinetics
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Solvent selection and recovery systems for cost-effective production
Purification Techniques
Purification of the final copolymer typically involves:
Purification Method | Purpose |
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Precipitation | Removal of unreacted monomers |
Filtration | Separation of catalyst residues |
Solvent Exchange | Formulation in the desired carrier solvent |
Distillation | Removal of volatile components |
Chemical Reactions and Modifications
Post-Polymerization Modifications
The terpolymer can undergo various chemical modifications to enhance specific properties:
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Oxidation Reactions: Introduction of hydroxyl or carbonyl groups to improve hydrophilicity and adhesion properties.
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Reduction Processes: Modification of functional groups to alter the polymer's flexibility and performance characteristics.
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Substitution Reactions: Replacement of specific functional groups to tailor the copolymer's properties for particular applications.
Crosslinking Mechanisms
An important aspect of this copolymer's functionality is its ability to form crosslinked networks, which significantly enhances its performance in coatings and adhesives applications. The crosslinking can occur through:
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Reaction of residual double bonds in the polymer backbone
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Formation of hydrogen bonds between polymer chains
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Chemical crosslinking through additional reagents that react with functional groups in the copolymer
Applications and Technological Significance
Industrial Applications
The versatile nature of dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate makes it valuable across multiple industries:
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Coatings and Paints: The copolymer serves as a film-forming agent, providing excellent adhesion, flexibility, and weather resistance .
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Adhesives and Sealants: The combination of vinyl acetate and dibutyl maleate components contributes to strong adhesive properties on various substrates .
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Personal Care Products: The copolymer's film-forming properties make it useful in hair styling products and skin care formulations.
Biomedical Applications
The unique properties of this copolymer have led to its investigation in several biomedical applications:
Application | Function | Benefit |
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Drug Delivery Systems | Controlled release matrix | Sustained therapeutic effect |
Medical Adhesives | Biocompatible bonding agent | Secure attachment with tissue compatibility |
Medical Device Coatings | Protective barrier | Reduced biofouling and improved biocompatibility |
Comparative Analysis with Related Compounds
Structural Comparisons
When comparing dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate with related compounds, several notable differences emerge:
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Comparison with Bornyl Esters: The bicyclo[2.2.1]heptanyl component shares structural similarities with bornyl p-coumarate, but differs in its integration into a polymer matrix rather than existing as a discrete small molecule .
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Comparison with Other Vinyl Acetate Copolymers: Unlike simple vinyl acetate copolymers, the presence of both dibutyl maleate and isobornyl acrylate provides enhanced durability and performance characteristics.
Performance Differentiators
The unique combination of monomers in this terpolymer results in several performance advantages:
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Enhanced Durability: The rigid bicyclic structure of the isobornyl component contributes to improved mechanical strength and thermal stability.
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Balanced Flexibility: The dibutyl maleate component acts as an internal plasticizer, providing flexibility without migration issues common to external plasticizers.
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Adhesion Profile: The vinyl acetate provides excellent adhesion to various substrates, while the other components modify the cohesive strength and flexibility of the resulting films.
Research Findings and Future Prospects
Current Research Developments
Recent research into dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate has focused on:
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Optimization of Polymer Composition: Adjusting the ratios of the three monomers to achieve specific performance characteristics for targeted applications.
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Green Chemistry Approaches: Development of more environmentally friendly synthesis methods, including reduction of organic solvents and exploration of alternative initiators.
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Novel Application Areas: Investigation of potential uses in emerging fields such as 3D printing additives and smart coatings with responsive properties.
ADMET Properties Prediction
Based on the structural components of the copolymer, particularly the bicyclo[2.2.1]heptanyl group present in similar compounds, the following ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted:
Property | Prediction | Confidence Level |
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Human Intestinal Absorption | Low due to high molecular weight | High |
Blood-Brain Barrier Penetration | Limited penetration | Moderate |
Metabolic Stability | Primarily hydrolysis of ester linkages | High |
Elimination Route | Primarily hepatic metabolism | Moderate |
Potential Toxicity | Low acute toxicity | Moderate |
These predictions are based on structure-property relationships observed in related compounds such as bornyl p-coumarate, which shows limited blood-brain barrier penetration (52.50% probability) .
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